molecular formula C11H9ClN2O2S B13256183 2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid

2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid

Cat. No.: B13256183
M. Wt: 268.72 g/mol
InChI Key: ODHCBZDQKCQASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{12-Chloro-7-thia-9,11-diazatricyclo[6400,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the tricyclic core, followed by the introduction of the chloro and thia groups. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may employ optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid stands out due to its unique tricyclic structure and the presence of both chloro and thia groups. Similar compounds include:

Properties

IUPAC Name

2-(12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-10-9-8-5(3-7(15)16)1-2-6(8)17-11(9)14-4-13-10/h4-5H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHCBZDQKCQASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CC(=O)O)C3=C(S2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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